
Mono(1-methylheptyl) phthalate
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Overview
Description
Mono(1-methylheptyl) phthalate is a monoester derivative of phthalic acid, characterized by a branched alkyl chain (1-methylheptyl) attached to the phthalate backbone. Monoesters like this compound are typically formed via enzymatic hydrolysis of parent phthalates in biological systems or through environmental degradation . Phthalates are widely used as plasticizers, but the exact applications of this compound remain unclear due to insufficient direct studies.
Preparation Methods
The synthesis of (+/-)-Mono-2-octyl phthalate typically involves the acid-catalyzed reaction of phthalic anhydride with 2-octanol. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
(+/-)-Mono-2-octyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-octanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate). The major products formed from these reactions include phthalic acid and its derivatives .
Scientific Research Applications
Industrial Applications
Mono(1-methylheptyl) phthalate is predominantly utilized in the following areas:
- Plasticizers : It is primarily used to improve the mechanical properties of flexible vinyl products, including flooring, wall coverings, and medical devices. The addition of this compound allows for greater flexibility and resilience in these materials .
- Coatings and Adhesives : The compound is also incorporated into coatings and adhesives to enhance their performance characteristics, such as flexibility and adhesion strength .
- Consumer Products : Beyond industrial uses, this compound can be found in various consumer goods, contributing to the durability and usability of items like toys and personal care products .
Health and Environmental Impact
Research indicates that phthalates, including this compound, may exhibit endocrine-disrupting properties. These compounds can interfere with hormonal functions, leading to potential health issues such as metabolic disorders and reproductive toxicity. Studies have shown that exposure to certain phthalates can lead to cytotoxic effects on pancreatic beta cells, which may contribute to insulin resistance and type 2 diabetes .
Case Studies on Health Effects
- A study utilizing F9 teratocarcinoma cell differentiation assays indicated that this compound can activate peroxisome proliferator-activated receptors (PPARs), suggesting potential teratogenic effects . This research highlights the need for careful evaluation of the health implications associated with exposure to this compound.
- Epidemiological studies have linked childhood exposure to various phthalates with adverse developmental outcomes. For instance, increased urinary concentrations of certain phthalate metabolites were associated with higher body mass index (BMI) among adolescents . This suggests a potential correlation between phthalate exposure and metabolic health in children.
Comparative Analysis with Other Phthalates
To better understand the unique properties of this compound, a comparison with other similar compounds is useful:
Compound Name | Alkyl Chain Length | Properties | Unique Features |
---|---|---|---|
Mono-n-butyl phthalate | C4 | Plasticizer; endocrine disruptor | Shorter alkyl chain |
Mono(2-ethylhexyl) phthalate | C8 | Plasticizer; associated with reproductive toxicity | Longer alkyl chain |
Mono(2-propylheptyl) phthalate | C7 | Plasticizer; potential endocrine disruptor | Similar chain length but different branching |
Mono(iso-nonyl) phthalate | C9 | Plasticizer; used in flexible PVC products | Longer branched alkyl chain |
This table illustrates how this compound's distinct structure allows it to interact differently within polymer matrices compared to other phthalates. Its specific properties may lead to varied effects on mechanical performance and biological interactions .
Future Research Directions
Given the potential health risks associated with this compound, further research is warranted. Key areas for future investigation include:
- Long-term Health Studies : Longitudinal studies examining the chronic effects of exposure to this compound on human health are needed.
- Environmental Impact Assessments : Research should focus on the environmental persistence of this compound and its metabolites, as well as their bioaccumulation potential.
- Alternative Plasticizers : Investigating safer alternatives to this compound that do not exhibit endocrine-disrupting properties could be beneficial for both public health and industry.
Mechanism of Action
The mechanism of action of (+/-)-Mono-2-octyl phthalate involves its interaction with nuclear receptors and hormone pathways. Phthalates can bind to and activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. They can also interfere with the synthesis, transport, and metabolism of hormones, leading to disruptions in endocrine function .
Comparison with Similar Compounds
Comparison with Structurally Similar Phthalate Monoesters
The following comparison focuses on key monoesters with structural or functional similarities to Mono(1-methylheptyl) phthalate, including Mono(2-ethylhexyl) phthalate (MEHP), Mono-n-butyl phthalate (MnBP), and Monoethyl phthalate (MEP). Data are derived from human exposure studies, toxicological evaluations, and regulatory assessments.
Structural and Physicochemical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Parent Compound | Key Structural Features |
---|---|---|---|---|
This compound* | C₁₆H₂₂O₄ | 278.34 | Bis(1-methylheptyl) phthalate | Branched C8 alkyl chain (1-methylheptyl) |
Mono(2-ethylhexyl) phthalate (MEHP) | C₁₆H₂₂O₄ | 278.34 | Di(2-ethylhexyl) phthalate (DEHP) | Branched C8 alkyl chain (2-ethylhexyl) |
Mono-n-butyl phthalate (MnBP) | C₁₂H₁₄O₄ | 222.24 | Di-n-butyl phthalate (DBP) | Linear C4 alkyl chain |
Monoethyl phthalate (MEP) | C₁₀H₁₀O₄ | 194.18 | Diethyl phthalate (DEP) | Short C2 alkyl chain |
*Note: Data for this compound inferred from structural analogs .
Exposure Pathways and Human Biomarker Levels
- MEHP : A primary metabolite of DEHP, detected in urine at median concentrations of 13.674 ng/mL in Chinese populations . Urinary MEHP levels correlate with DEHP exposure from plastics, medical devices, and food packaging .
- MnBP : Found in urine at median concentrations of 240.121 ng/mL in Guangzhou residents, exceeding permissible exposure limits . Sources include personal care products and adhesives.
- MEP : Associated with DEP use in cosmetics; urinary levels (median 9.956 ng/mL) reflect frequent low-molecular-weight phthalate exposure .
Toxicological Findings
- MEHP :
- MnBP: Developmental Risks: Linked to reduced anogenital distance in male infants and allergic sensitization .
- MEP: Lower Toxicity: Limited evidence of direct harm but serves as a biomarker for DEP exposure .
Branched monoesters like MEHP and inferred this compound may exhibit higher persistence due to steric hindrance, delaying metabolic clearance .
Regulatory Status
- MEHP : Regulated under REACH (EU) due to reproductive toxicity; DEHP is restricted in toys and medical devices .
- MnBP : Classified as a Substance of Very High Concern (SVHC) in the EU; DBP is banned in children’s products .
- MEP: No direct restrictions, but DEP is monitored in cosmetics under EU Directive 2009/48/EC .
This compound’s parent compound, bis(1-methylheptyl) phthalate, is less studied but may face scrutiny under evolving phthalate regulations .
Biological Activity
Mono(1-methylheptyl) phthalate (M1MP) is a phthalic acid monoester with the molecular formula C₁₆H₂₂O₄. It is primarily utilized as a plasticizer in various industrial applications, enhancing the flexibility and durability of plastics. This compound is part of a larger family of phthalates, which are known for their potential biological activities and health implications.
Biological Activity Overview
The biological activity of M1MP has been primarily investigated in relation to its metabolites, which can exert various effects on biological systems. Key areas of focus include:
- Endocrine Disruption : Phthalates, including M1MP, are recognized for their potential to disrupt endocrine functions. They can interfere with hormone regulation, leading to reproductive health issues and metabolic disorders in animal models.
- Metabolic Pathways : Research indicates that M1MP can activate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid and carbohydrate metabolism. This activation may contribute to metabolic disorders such as obesity and insulin resistance.
1. Metabolic Effects
A study highlighted that exposure to M1MP and its metabolites correlates with adverse health outcomes, particularly metabolic disruptions. In animal studies, exposure resulted in significant alterations in lipid metabolism due to PPAR activation .
2. Toxicological Assessments
Toxicological evaluations have shown that M1MP exhibits similar toxicity profiles to other phthalates. For instance, a comparative analysis indicated that M1MP's metabolites could lead to developmental issues akin to those observed with di(2-ethylhexyl) phthalate (DEHP), another well-studied phthalate .
Comparative Analysis with Other Phthalates
To contextualize the biological activity of M1MP, a comparison with other phthalates is useful:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Di(2-ethylhexyl) phthalate (DEHP) | C₂₄H₃₈O₄ | Widely used plasticizer; known endocrine disruptor |
Mono-n-butyl phthalate (MBP) | C₁₄H₁₈O₄ | Shorter chain; commonly found in cosmetics |
Di-n-butyl phthalate (DBP) | C₂₂H₃₄O₄ | Associated with reproductive toxicity |
Mono(2-ethylhexyl) phthalate | C₂₀H₂₆O₄ | Metabolite of DEHP; similar toxicological effects |
M1MP's unique alkyl chain configuration may influence its specific biological interactions compared to these other compounds.
Environmental Impact and Degradation
M1MP's persistence in the environment raises concerns about its ecological impact. Studies suggest that while it can be metabolized into various monoesters, these metabolites may also disrupt metabolic processes in plant and microbial communities . The environmental degradation pathways of M1MP are crucial for understanding its long-term effects on ecosystems.
Properties
CAS No. |
21395-09-5 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
InChI Key |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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